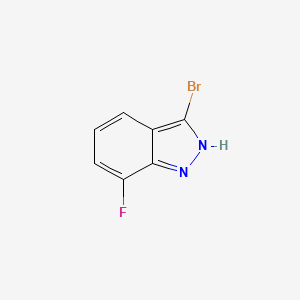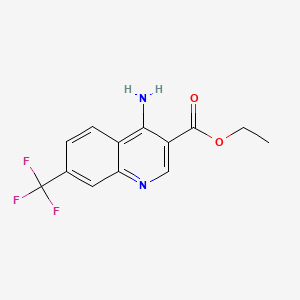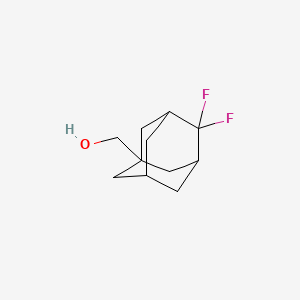
(4,4-二氟金刚烷-1-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Difluoroadamantan-1-yl)methanol is a chemical compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. The presence of fluorine atoms in (4,4-Difluoroadamantan-1-yl)methanol enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
科学研究应用
(4,4-Difluoroadamantan-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Medicine: Explored for its antiviral and antibacterial properties, particularly in the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoroadamantan-1-yl)methanol typically involves the introduction of fluorine atoms into the adamantane structure followed by the addition of a hydroxymethyl group. One common method includes the fluorination of adamantane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting difluoroadamantane is then subjected to a hydroxymethylation reaction using formaldehyde and a suitable base to yield (4,4-Difluoroadamantan-1-yl)methanol .
Industrial Production Methods
Industrial production of (4,4-Difluoroadamantan-1-yl)methanol may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent introduction of fluorine atoms. The hydroxymethylation step can be optimized using high-pressure reactors to increase yield and reduce reaction time. The use of catalysts and advanced purification techniques ensures the production of high-purity (4,4-Difluoroadamantan-1-yl)methanol suitable for various applications.
化学反应分析
Types of Reactions
(4,4-Difluoroadamantan-1-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (4,4-Difluoroadamantan-1-yl)formaldehyde or (4,4-Difluoroadamantan-1-yl)carboxylic acid.
Reduction: (4,4-Difluoroadamantan-1-yl)methane.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (4,4-Difluoroadamantan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the compound’s fluorine atoms can enhance binding affinity to target proteins, leading to increased efficacy in therapeutic applications. The rigid adamantane structure also contributes to its stability and ability to resist metabolic degradation, prolonging its activity in biological systems .
相似化合物的比较
Similar Compounds
- (4-Fluoroadamantan-1-yl)methanol
- (4,4-Dichloroadamantan-1-yl)methanol
- (4,4-Dibromoadamantan-1-yl)methanol
Uniqueness
(4,4-Difluoroadamantan-1-yl)methanol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability compared to its mono-fluorinated or halogenated counterparts. The difluorinated compound exhibits enhanced reactivity in certain chemical reactions and improved biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
(4,4-difluoro-1-adamantyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O/c12-11(13)8-1-7-2-9(11)5-10(3-7,4-8)6-14/h7-9,14H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCZPLJOOCMNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735112 |
Source


|
| Record name | (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283719-51-6 |
Source


|
| Record name | (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
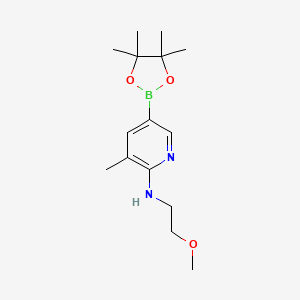
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)
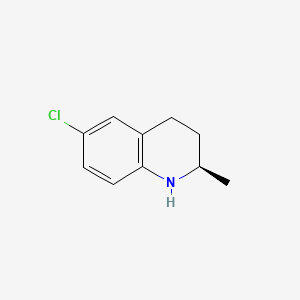
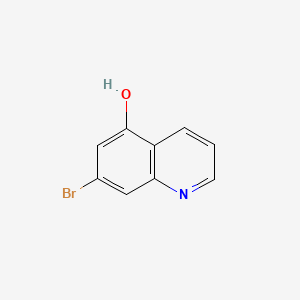
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
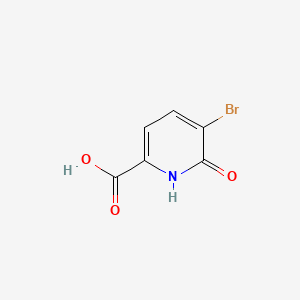
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)

